4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile
Description
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is a silicon-containing benzonitrile derivative characterized by a dimethylsilyl group bridging a hydroxymethyl-substituted phenyl ring and a benzonitrile moiety. This compound is of interest in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where its structural features—such as the silyl linker and hydroxymethyl group—may enhance binding affinity and physicochemical properties like solubility and metabolic stability .
Properties
IUPAC Name |
4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOSi/c1-19(2,15-9-7-13(11-17)8-10-15)16-6-4-3-5-14(16)12-18/h3-10,18H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSORGQYGQYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#N)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647584 | |
| Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-74-4 | |
| Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[2-(hydroxymethyl)phenyl]dimethylsilyl}benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)phenylboronic acid and 4-bromobenzonitrile.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-(hydroxymethyl)phenylboronic acid with 4-bromobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Organic Synthesis
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile serves as a valuable intermediate in organic synthesis. Its silyl group enhances the stability and reactivity of the compound, making it useful in:
- Cross-coupling reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Functionalization : It can be used as a precursor for further functionalization, allowing for the introduction of various functional groups that expand its utility in synthetic chemistry.
Materials Science
In materials science, this compound is investigated for its potential applications in:
- Silicon-based materials : The dimethylsilyl group imparts unique properties to polymers and other materials, enhancing their thermal stability and mechanical strength.
- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve their electrical conductivity and barrier properties.
Medicinal Chemistry
The biological activity of this compound is an area of active research:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against certain bacterial strains.
Case Study 1: Synthesis and Application in Drug Development
A recent study detailed the synthesis of this compound derivatives aimed at enhancing anticancer activity. Researchers modified the compound's structure to optimize its pharmacological profile, leading to improved efficacy against breast cancer cells. The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability.
Case Study 2: Material Enhancement
Another investigation focused on incorporating this compound into polymer matrices to create high-performance materials. The addition of this compound significantly improved the thermal stability of the resulting composites, making them suitable for applications in aerospace and automotive industries.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions, functionalization | Enhances reactivity; useful precursor |
| Materials Science | Silicon-based materials, nanocomposites | Improves thermal stability and conductivity |
| Medicinal Chemistry | Anticancer and antimicrobial agents | Exhibits cytotoxic effects; effective against bacteria |
Mechanism of Action
The mechanism of action of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects . The hydroxymethyl and dimethylsilyl groups can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
4-({8-[4-(Hydroxymethyl)-2,6-dimethylphenyl]-6-oxo-5,6,7,8-tetrahydropteridin-2-yl}amino)benzonitrile (Compound 28)
- Key Features: Shares the benzonitrile and hydroxymethylphenyl groups but incorporates a tetrahydropteridinone core.
- Application: HIV-1 NNRTI with improved physicochemical properties compared to earlier analogues. Hydrolysis instability in DMSO was noted for related compounds (e.g., Compound 26), suggesting careful solvent selection is critical for stability .
- Data : HRMS-ESI+ [M+Na]+: 573.2271 (calculated), 573.2267 (observed) .
4-({9-[4-(Hydroxymethyl)-2,6-dimethylphenyl]-6-oxo-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)benzonitrile (Compound 39)
Hydantoin-Based Androgen Receptor Antagonists
4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (Compound 6h)
- Key Features : Hydantoin core with thioxo and nitro substituents.
- Application : Androgen receptor antagonist with moderate yield (39%) and high melting point (206–208°C), indicative of crystalline stability .
4-(4-(Hydroxymethyl)-4-methyl-5-oxo-2-thioxo-3-(4-(trifluoromethyl)phenyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (Compound 6i)
Heterocyclic and Coordination-Ready Analogues
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
- Key Features : Imidazole-thioether substituent.
- Application: Potential metal-organic framework (MOF) precursor due to sulfur’s coordination capability .
Comparison Insight : Unlike the target compound’s silyl group, the thioether linker here enables metal coordination, expanding applications into materials science rather than purely pharmacological uses .
Fluorescent and Isotopic Derivatives
2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2)
- Key Features : Conjugated styryl groups for fluorescence.
- Application : Industrial fluorescent brightener (e.g., Textile Brightener 199:1) .
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
- Key Features : Deuterated isotopologue.
- Application: Biochemical tracer in protein-binding studies (e.g., quinoxaline angiotensin II receptor antagonists) .
Comparison Insight: The target compound’s lack of conjugated π-systems limits fluorescence utility, while its non-deuterated form contrasts with isotopic labeling applications seen in 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 .
Critical Analysis of Structural and Functional Differences
- Silyl vs.
- Hydantoin vs. Silyl Cores : Hydantoin-based compounds (e.g., 6h, 6i) prioritize hydrogen bonding and metabolic stability via thioxo groups, whereas the silyl group may reduce metabolic degradation .
- Applications : Structural variations dictate divergent applications—antiviral, anticancer, or industrial—highlighting the benzonitrile moiety’s versatility in drug design and materials science .
Biological Activity
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is an organic compound characterized by its unique structural features, including a nitrile group and a hydroxymethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H17NOSi
- Molecular Weight : 267.4 g/mol
- CAS Number : 947515-74-4
The presence of the nitrile group contributes to its reactivity, while the dimethylsilyl and hydroxymethyl groups enhance its versatility in chemical transformations and biological interactions .
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These may include:
- Enzymes : Inhibition or modulation of enzyme activity, potentially affecting metabolic pathways.
- Receptors : Binding to specific receptors that could lead to downstream signaling effects.
- Nucleic Acids : Interaction with DNA or RNA, possibly influencing gene expression or stability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This includes efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Studies have explored the anticancer potential of related compounds, demonstrating that they can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have shown the ability to induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents .
Case Studies
- Anticancer Efficacy : In a study involving MCF7 breast cancer cells, derivatives of benzonitrile were evaluated for their ability to inhibit cell growth. Results indicated that these compounds can act as chemosensitizers when combined with traditional chemotherapeutics like doxorubicin, enhancing therapeutic outcomes without increasing toxicity .
- Antimicrobial Activity : A comparative analysis of several silylated benzonitriles revealed that the incorporation of hydroxymethyl groups significantly improved antimicrobial efficacy against resistant bacterial strains. This suggests a promising avenue for developing new antibiotics based on this scaffold .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
